N-甲基-2-((6-氧代-4-苯基-1,6-二氢嘧啶-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

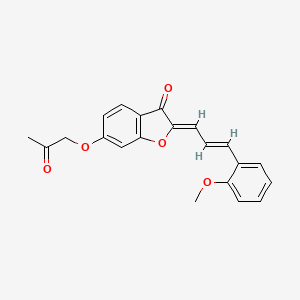

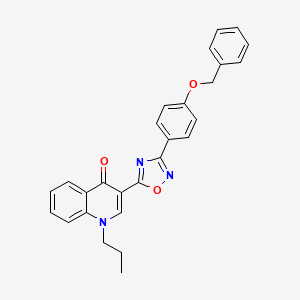

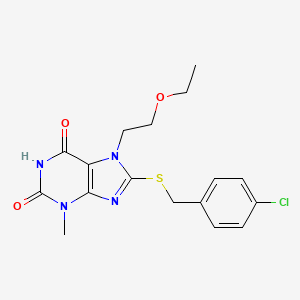

“N-methyl-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C13H13N3O2S. It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihydropyrimidine ring, which in some related compounds adopts a screw-boat conformation . The crystal packing is often stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis

The reactions of similar compounds with various amines and hydrazine hydrate have been studied. For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with hydrazine hydrate to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one .科学研究应用

晶体结构分析

- 研究已检查了相关化合物的晶体结构,揭示了其分子构象的见解。例如,Subasri 等人。(2016) 分析了 2-[(4,6-二氨基嘧啶-2-基)硫代]乙酰胺的晶体结构,突出了它们的折叠构象和分子内氢键 (Subasri 等人,2016)。

合成和抗肿瘤活性

- Gangjee 等人。(2005) 专注于合成新型经典抗叶酸,显示出对人二氢叶酸还原酶和胸苷酸合酶的有效抑制活性,表明潜在的抗肿瘤应用 (Gangjee 等人,2005)。

抗惊厥剂

- Severina 等人。(2020) 合成了 (4,6-二甲基嘧啶-2-基)硫代-N-乙酰胺的衍生物作为可能的抗惊厥药。该研究重点介绍了合成过程,并评估了化合物与抗惊厥生物靶标的相互作用 (Severina 等人,2020)。

抗菌和抗真菌剂

- Kerru 等人。(2019) 探讨了 N-(取代苯基)-2-(4-氧代-5-(4-(噻吩并[2,3-d]-嘧啶-4-氧基)苯亚甲基)-2-硫代噻唑烷-3-基)乙酰胺衍生物的制备和抗菌活性。这些化合物显示出有希望的抗菌和抗真菌效力 (Kerru 等人,2019)。

抗菌剂

- Baviskar 等人。(2013) 合成了 N-{4-甲基-5-[4-(4-氧代-2-苯基(1,3-噻唑烷-3-基)]-5-硫代(1,2,4-三唑-3-基)-1,3-噻唑-2-基}乙酰胺衍生物并测试了它们的抗菌活性。该研究提供了对这些化合物潜在抗菌应用的见解 (Baviskar 等人,2013)。

作用机制

Target of Action

The primary target of this compound is SecA , a key component of the bacterial Sec-dependent secretion pathway . SecA is a conserved and essential protein in all bacteria and is absent in humans, making it an attractive target for the development of new antimicrobial agents .

Mode of Action

The compound interacts with SecA, inhibiting its ATPase activity . This inhibition disrupts the Sec-dependent secretion pathway, which is a major pathway for protein translocation from the cytosol across or into the cytoplasmic membrane .

Biochemical Pathways

By inhibiting SecA, the compound disrupts the Sec-dependent secretion pathway . This pathway is crucial for bacterial survival as it helps in the translocation of proteins from the cytosol across or into the cytoplasmic membrane . The disruption of this pathway can lead to the death of the bacteria.

Result of Action

The inhibition of SecA ATPase activity by the compound leads to the disruption of the Sec-dependent secretion pathway . This disruption can result in the death of the bacteria, making the compound a potential antimicrobial agent .

属性

IUPAC Name |

N-methyl-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-14-12(18)8-19-13-15-10(7-11(17)16-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,18)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGZFWWEAIDSFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376863.png)

![5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(2,3-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2376866.png)

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)

![ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate](/img/structure/B2376872.png)